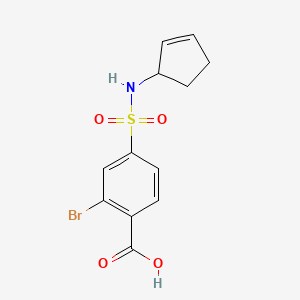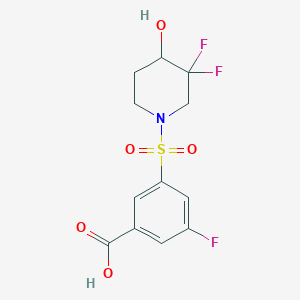![molecular formula C10H11BrFNO4S B7418075 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B7418075.png)
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom at the third position, a 2-fluoroethyl group, and a methylsulfamoyl group attached to the benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of Benzoic Acid: : The synthesis begins with the bromination of benzoic acid to introduce the bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
-
Introduction of the 2-Fluoroethyl Group: : The next step involves the introduction of the 2-fluoroethyl group. This can be done through a nucleophilic substitution reaction using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate (K2CO3).
-
Sulfamoylation: : The final step is the introduction of the methylsulfamoyl group. This can be achieved by reacting the intermediate compound with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfamoyl group, leading to the formation of sulfone derivatives.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonyl group, converting it to a sulfide.
-
Substitution: : The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
Chemistry
In chemistry, 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of benzoic acid derivatives with biological targets. Its fluorine atom can be used in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or as intermediates in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfamoyl group can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-Bromo-4-[2-chloroethyl(methyl)sulfamoyl]benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-4-[2-fluoroethyl(ethyl)sulfamoyl]benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]phenylacetic acid: Similar structure but with a phenylacetic acid core instead of benzoic acid.
Uniqueness
3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is unique due to the combination of its bromine, fluorine, and methylsulfamoyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the fluorine atom, in particular, can enhance its reactivity and binding affinity in biological systems, setting it apart from similar compounds.
属性
IUPAC Name |
3-bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO4S/c1-13(5-4-12)18(16,17)9-3-2-7(10(14)15)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHVOKYCVWEVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCF)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-methylbenzoyl)amino]-N-[(1-methylpyrrolidin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7417993.png)
![4-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B7417998.png)
![3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydro-2H-phthalazine-1,4-dione](/img/structure/B7418004.png)
![3-Chloro-5-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7418012.png)
![4-[4-(3-Fluoro-3-methylazetidin-1-yl)sulfonyl-2-methylphenoxy]butanoic acid](/img/structure/B7418016.png)
![[(3S)-3-fluoropyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone](/img/structure/B7418019.png)
![2-[2,4,6-trimethyl-3-[[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]sulfamoyl]phenyl]acetic acid](/img/structure/B7418027.png)
![2-[3-[[(1R,2S)-2-cyclopropylcyclopropyl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B7418033.png)
![5-Chloro-3-[(2-cyano-2-methylpropyl)-methylsulfamoyl]-2-methylbenzoic acid](/img/structure/B7418054.png)
![3-[[2-(Thiophen-2-ylmethyl)pyrazol-3-yl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418057.png)
![3-[[2-(Difluoromethoxy)-5-fluorophenyl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418059.png)


![2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid](/img/structure/B7418088.png)
